5-(4-Fluoro-2-methylphenyl)furan-2-carboxylic acid
Description
Properties
Molecular Formula |
C12H9FO3 |
|---|---|
Molecular Weight |
220.20 g/mol |
IUPAC Name |
5-(4-fluoro-2-methylphenyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C12H9FO3/c1-7-6-8(13)2-3-9(7)10-4-5-11(16-10)12(14)15/h2-6H,1H3,(H,14,15) |
InChI Key |
IRPCFPSMGGRVTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluoro-2-methylphenyl)furan-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. In this method, a boronic acid derivative of 4-fluoro-2-methylphenyl is coupled with a furan-2-boronic acid derivative in the presence of a palladium catalyst and a base . The reaction is typically carried out under mild conditions, making it suitable for the synthesis of various substituted furan-2-carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and process optimization techniques can enhance the efficiency of the synthesis, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluoro-2-methylphenyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan-2,5-dicarboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acids.
Reduction: Corresponding alcohols or aldehydes.
Substitution: Various substituted derivatives of the phenyl ring.
Scientific Research Applications
5-(4-Fluoro-2-methylphenyl)furan-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-fluoro-2-methylphenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The presence of the fluoro and methyl groups on the phenyl ring can enhance its binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Furan-2-carboxylic acid derivatives vary primarily in the substituents on the phenyl ring. Key structural analogs include:
| Compound Name | Substituents on Phenyl Ring | Key Structural Features |
|---|---|---|
| 5-(4-Nitrophenyl)furan-2-carboxylic acid | 4-Nitro | Strong electron-withdrawing nitro group |
| 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate ester | 2-Fluoro, 4-Nitro (ester form) | Nitro and fluoro substituents; ester moiety |
| 5-(3,5-Bis(trifluoromethyl)phenyl)furan-2-carboxylic acid | 3,5-Bis(trifluoromethyl) | Highly electronegative, lipophilic CF₃ groups |
| 5-(M-Tolyl)furan-2-carboxylic acid (CAS 400744-57-2) | 3-Methyl | Electron-donating methyl group |
| 5-Phenylfuran-2-carboxylic acid (CAS 52938-97-3) | Unsubstituted phenyl | Baseline structure for comparison |
Key Observations :
- Electron Effects: The nitro group (in 4-nitrophenyl analogs) is strongly electron-withdrawing, enhancing electrophilicity but reducing solubility.
- Lipophilicity : Trifluoromethyl groups (e.g., 3,5-bis(trifluoromethyl)phenyl) increase lipophilicity, which may enhance membrane permeability but risk higher toxicity. The methyl group in the target compound offers moderate lipophilicity without extreme hydrophobicity .
Physicochemical Properties :
- Crystallinity : 5-(4-Nitrophenyl)furan-2-carboxylic acid forms dense crystals with strong H-bonding and π-π stacking, limiting solubility. The target compound’s methyl group may disrupt crystal packing, enhancing solubility .
- Stability : Fluorine’s inductive effect increases acid stability compared to nitro-substituted analogs, which may degrade under reducing conditions .
Biological Activity
5-(4-Fluoro-2-methylphenyl)furan-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
This compound has the molecular formula C₁₂H₉F O₃, with a molecular weight of approximately 206.17 g/mol. It features a furan ring substituted by a 4-fluoro-2-methylphenyl group, contributing to its distinctive chemical characteristics. The compound exhibits a melting point of 201-202 °C and a boiling point of about 364.1 °C, indicating its stability under standard conditions.
Antibacterial Activity
Research has indicated that compounds with similar structures to this compound exhibit notable antibacterial properties. For instance, studies on related furan derivatives have shown promising activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged significantly, highlighting their potential as antibacterial agents .
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| Compound A | 0.0195 | E. coli |
| Compound B | 0.0048 | Bacillus mycoides |
| Compound C | 16.69 | C. albicans |
The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can enhance antibacterial efficacy, emphasizing the importance of specific substituents in achieving desired biological effects .
Antifungal Activity
In addition to antibacterial properties, compounds similar to this compound have demonstrated antifungal activity. For example, certain derivatives showed effective inhibition against fungal strains such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 56.74 to 222.31 µM . This suggests that the compound may have broad-spectrum antifungal potential.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways.
- Membrane Disruption : The interaction with microbial membranes may lead to increased permeability and subsequent cell death.
- Targeting Iron Homeostasis : Some furan derivatives interfere with iron uptake in pathogens, which is crucial for their growth and survival .
Case Studies
Several studies have investigated the biological activity of furan derivatives related to this compound:
- Study on Antituberculosis Activity : A study involving molecular docking simulations identified potential antitubercular agents among furan derivatives, suggesting that structural modifications could enhance binding affinity to target proteins involved in Mycobacterium tuberculosis metabolism .
- SAR Studies : Detailed SAR analyses revealed that substituent variations on the phenyl ring significantly influence both antibacterial and antifungal activities, indicating the necessity for further optimization of these compounds for enhanced therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
